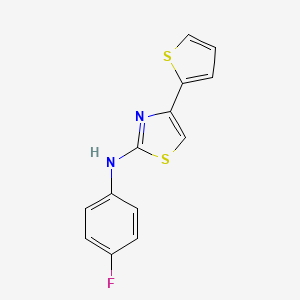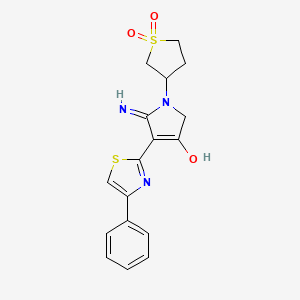
N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential for therapeutic applications. The compound is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial activity of the compound is believed to be due to its ability to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.
Biochemical and physiological effects:
Studies have shown that N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine exhibits low toxicity and has no significant adverse effects on the liver and kidney functions. However, further studies are required to determine the long-term effects of the compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is its potential as a therapeutic agent. The compound has shown significant antitumor and antibacterial activity in vitro, making it a promising candidate for further development. However, the limitations of the compound include its low solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One of the possible directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to determine the mechanism of action of the compound and its potential as a therapeutic agent. Finally, the development of novel formulations and delivery systems can improve the solubility and stability of the compound, making it more effective in vivo.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a thiazole derivative that has shown significant potential as a therapeutic agent. The compound exhibits significant antitumor and antibacterial activity and has low toxicity. However, further studies are required to determine the long-term effects of the compound on the human body and to optimize its efficacy in vivo. The future directions for the research and development of N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine include the optimization of the synthesis method, determination of the mechanism of action, and development of novel formulations and delivery systems.
Synthesemethoden
N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline, 2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol, and the product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been the subject of various scientific studies due to its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has shown potential as an antibacterial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFFWFYYZCNMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242944 | |
| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
696628-84-9 | |
| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696628-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5976156.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5976157.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5976159.png)
![2-(4-ethoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5976167.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)


![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)